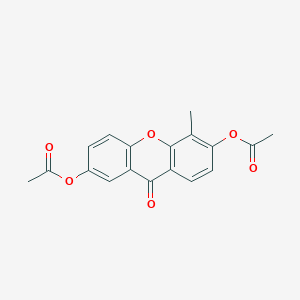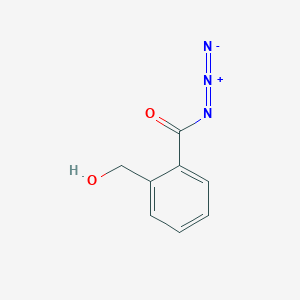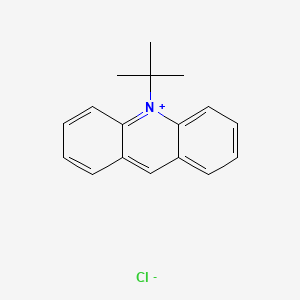
10-Tert-butylacridin-10-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Tert-butylacridin-10-ium chloride: is an organic compound with the molecular formula C_17H_20ClN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. The presence of the tert-butyl group at the 10th position of the acridine ring and the chloride ion makes this compound unique. Acridine derivatives are known for their applications in various fields, including medicinal chemistry and photochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-tert-butylacridin-10-ium chloride typically involves the alkylation of acridine with tert-butyl chloride in the presence of a strong base. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Acridine+tert-Butyl chloride→10-Tert-butylacridin-10-ium chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Tert-butylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 10-Tert-butylacridin-10-ium chloride is used as a precursor in the synthesis of other acridine derivatives. It is also employed in photochemical studies due to its unique electronic properties.
Biology: In biological research, acridine derivatives are studied for their potential as DNA intercalators. These compounds can insert themselves between DNA base pairs, affecting DNA replication and transcription.
Medicine: Acridine derivatives, including this compound, are investigated for their potential as anticancer agents. Their ability to interact with DNA makes them promising candidates for chemotherapy.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 10-tert-butylacridin-10-ium chloride involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are essential for DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
Acridine: The parent compound of 10-tert-butylacridin-10-ium chloride.
Acridone: An oxidized derivative of acridine.
Dihydroacridine: A reduced form of acridine.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which enhances its stability and alters its electronic properties. This makes it more suitable for certain applications, such as photochemical studies and industrial dye production.
Propriétés
Numéro CAS |
61611-55-0 |
|---|---|
Formule moléculaire |
C17H18ClN |
Poids moléculaire |
271.8 g/mol |
Nom IUPAC |
10-tert-butylacridin-10-ium;chloride |
InChI |
InChI=1S/C17H18N.ClH/c1-17(2,3)18-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)18;/h4-12H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QPDNQLKHSLACDF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

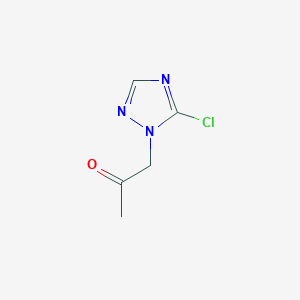
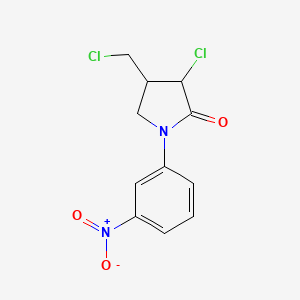
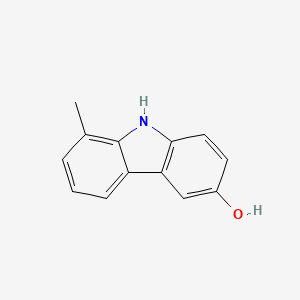
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
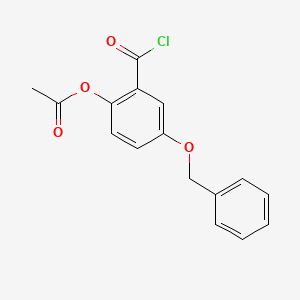
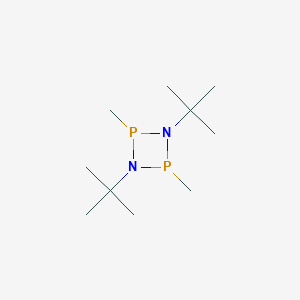
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)

